molecular formula C22H23FN2O3S B2926735 N-(2-(4-fluorophenyl)-2-morpholinoethyl)naphthalene-2-sulfonamide CAS No. 941960-21-0

N-(2-(4-fluorophenyl)-2-morpholinoethyl)naphthalene-2-sulfonamide

Cat. No.: B2926735
CAS No.: 941960-21-0
M. Wt: 414.5
InChI Key: BJEPEQBPKJUJTD-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenyl)-2-morpholinoethyl)naphthalene-2-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a naphthalene-2-sulfonamide core, which is substituted with a 4-fluorophenyl group and a morpholinoethyl moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Scientific Research Applications

N-(2-(4-fluorophenyl)-2-morpholinoethyl)naphthalene-2-sulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

The primary targets of N-(2-(4-fluorophenyl)-2-morpholinoethyl)naphthalene-2-sulfonamide are monoamine oxidase (MAO) and cholinesterase (ChE) enzymes . These enzymes play crucial roles in the nervous system. MAOs are involved in the breakdown of monoamines, including neurotransmitters such as dopamine and serotonin. ChEs, on the other hand, are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and learning .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It exhibits potent, reversible, and competitive inhibitory action over human MAOs . The compound binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions .

Biochemical Pathways

By inhibiting MAO and ChE enzymes, this compound affects the biochemical pathways involving monoamines and acetylcholine. This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission . This can have various downstream effects, potentially alleviating symptoms of neurological disorders such as depression and Alzheimer’s disease .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve changes in neurotransmission due to increased levels of monoamines and acetylcholine. This can lead to improved mood, memory, and cognitive function .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate precautions should be taken when handling it to minimize risk .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential uses. For example, if it showed promise as an antibiotic, future research might focus on testing its efficacy and safety in clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenyl)-2-morpholinoethyl)naphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of naphthalene-2-sulfonyl chloride with 4-fluoroaniline to form the corresponding sulfonamide intermediate. This intermediate is then reacted with 2-chloroethylmorpholine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenyl)-2-morpholinoethyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, appropriate solvents, and catalysts to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new sulfonamide derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(4-fluorophenyl)-2-morpholinoethyl)naphthalene-2-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholinoethyl moiety, in particular, enhances its solubility and bioavailability, making it a promising candidate for further research and development .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O3S/c23-20-8-5-18(6-9-20)22(25-11-13-28-14-12-25)16-24-29(26,27)21-10-7-17-3-1-2-4-19(17)15-21/h1-10,15,22,24H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEPEQBPKJUJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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